PA (224-233), Influenza

Descripción

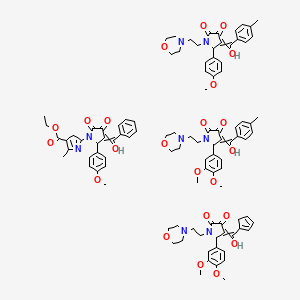

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C101H110N8O23 |

|---|---|

Peso molecular |

1804.0 g/mol |

Nombre IUPAC |

4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C26H30N2O6.C26H24N2O6.C25H28N2O5.C24H28N2O6/c1-17-4-6-18(7-5-17)24(29)22-23(19-8-9-20(32-2)21(16-19)33-3)28(26(31)25(22)30)11-10-27-12-14-34-15-13-27;1-4-34-26(32)19-14-20(27-15(19)2)28-22(16-10-12-18(33-3)13-11-16)21(24(30)25(28)31)23(29)17-8-6-5-7-9-17;1-17-3-5-19(6-4-17)23(28)21-22(18-7-9-20(31-2)10-8-18)27(25(30)24(21)29)12-11-26-13-15-32-16-14-26;1-30-18-8-7-17(15-19(18)31-2)21-20(22(27)16-5-3-4-6-16)23(28)24(29)26(21)10-9-25-11-13-32-14-12-25/h4-9,16,23,29H,10-15H2,1-3H3;5-13,22,29H,4,14H2,1-3H3;3-10,22,28H,11-16H2,1-2H3;3-5,7-8,15,21,27H,6,9-14H2,1-2H3 |

Clave InChI |

OKDQBOZYZFKBGH-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(N=C(C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC)C.CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)O.CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O.COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC3)O)C(=O)C(=O)N2CCN4CCOCC4)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Shifting Sands of Immunity: A Technical Guide to the Role of PA(224-233) in Influenza A Virus Immunodominance

For Researchers, Scientists, and Drug Development Professionals

The cytotoxic T lymphocyte (CTL) response to influenza A virus (IAV) is characterized by a distinct immunodominance hierarchy, where CTLs target a limited number of viral epitopes. Among these, the acidic polymerase (PA) derived peptide, PA(224-233), has emerged as a critical determinant of the anti-influenza CD8+ T cell response, particularly in the context of C57BL/6 mice. This technical guide provides an in-depth analysis of the role of the H-2Db-restricted PA(224-233) epitope in IAV immunodominance, detailing the underlying mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.

The Dichotomy of PA(224-233) and NP(366-374) in Immunodominance

In C57BL/6 mice, the primary CD8+ T cell response to IAV infection is co-dominated by two epitopes: PA(224-233) (SSLENFRAYV) and the nucleoprotein-derived NP(366-374) (ASNENMETM).[1][2] However, a fascinating shift occurs during a secondary infection, where the response to NP(366-374) becomes overwhelmingly dominant, while the PA(224-233)-specific response is significantly diminished.[3][2] This dynamic interplay is central to understanding the complexities of IAV immunity and has significant implications for the development of T-cell-based universal influenza vaccines.

Several factors have been identified to contribute to this shifting immunodominance hierarchy, including:

-

Differential Antigen Presentation: A key mechanism underlying this phenomenon is the differential processing and presentation of the PA(224-233) and NP(366-374) epitopes by different antigen-presenting cells (APCs).[3] Dendritic cells (DCs) are capable of presenting both epitopes effectively. In contrast, non-dendritic cells, such as macrophages and infected epithelial cells, efficiently present NP(366-374) but are poor presenters of PA(224-233).[3][4] This suggests that during a primary infection, naive T cells, which are primarily activated by DCs, respond to both epitopes. However, in a secondary infection, memory T cells can be activated by a broader range of APCs, leading to a preferential expansion of NP(366-374)-specific T cells.[3]

-

T Cell Receptor (TCR) Avidity and Precursor Frequency: The intrinsic properties of the T cell repertoire also play a crucial role. Studies have suggested that the immunodominance hierarchy is influenced by the prevalence of high-avidity T cells and the frequency of naive CTL precursors (CTLp).[5][6][7] While some studies indicate that PA(224-233)-specific T cells may have higher avidity, the precursor frequency for NP(366-374) may be a determining factor in the secondary response.[6][7]

-

Viral Dose: The initial viral dose can also impact the immunodominance hierarchy. At low viral doses, the response is dominated by NP(366-374)-specific T cells, likely due to more abundant antigen presentation.[6] Conversely, at high viral doses, PA(224-233)-specific T cells can become dominant, a phenomenon attributed to their higher avidity and precursor numbers.[6]

-

Epitope Abundance: While intuitively linked to immunodominance, the absolute abundance of the peptide-MHC complex does not always predict the magnitude of the T cell response. Following direct infection of dendritic cells, the NP(366-374) epitope is significantly more abundant than PA(224-233).[8] Interestingly, cross-presentation appears to favor the presentation of PA(224-233).[8]

Quantitative Analysis of PA(224-233)-Specific T Cell Responses

The following tables summarize key quantitative data from studies investigating the CD8+ T cell response to the PA(224-233) epitope in comparison to the NP(366-374) epitope in C57BL/6 mice.

Table 1: Primary CD8+ T Cell Response to IAV Infection

| Tissue/Assay | Time Point (days post-infection) | % of CD8+ T cells specific for PA(224-233) | % of CD8+ T cells specific for NP(366-374) | Reference |

| Bronchoalveolar Lavage (BAL) - Intracellular IFN-γ Staining | 7 | 12.5 ± 1.7 | 5.1 ± 0.6 | [9] |

| BAL - Intracellular IFN-γ Staining | 8 | 15.2 ± 1.0 | 10.1 ± 1.7 | [9] |

| BAL - Intracellular IFN-γ Staining | 10 | 12.9 ± 1.2 | 9.8 ± 1.0 | [9] |

| Spleen - Tetramer Staining | 8 | Equal magnitude to NP(366-374) | Equal magnitude to PA(224-233) | [9] |

| Spleen - Tetramer Staining | 10 | Significantly lower than NP(366-374) | Significantly higher than PA(224-233) | [9] |

Table 2: Secondary CD8+ T Cell Response to IAV Infection

| Tissue/Assay | Time Point (days post-challenge) | % of CD8+ T cells specific for PA(224-233) | % of CD8+ T cells specific for NP(366-374) | Reference |

| Spleen - Tetramer Staining | 8 | Significantly lower than NP(366-374) | Dominant response | [10] |

| Lung Airways | - | Subdominant response | Dominant response | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the PA(224-233)-specific T cell response.

Intracellular Cytokine Staining (ICS) for IFN-γ

This technique is used to quantify the frequency of antigen-specific T cells that produce IFN-γ upon stimulation.

-

Cell Preparation: Isolate single-cell suspensions from tissues of interest (e.g., spleen, bronchoalveolar lavage).

-

Peptide Stimulation: Incubate cells with the PA(224-233) peptide (SSLENFRAYV) or NP(366-374) peptide (ASNENMETM) at a final concentration of 1-10 µg/mL for 5-6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation to trap cytokines intracellularly.

-

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the memory/effector CD8+ T cell population.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent).

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of CD8+ T cells that are positive for IFN-γ.

MHC Class I Tetramer Staining

MHC class I tetramers are fluorescently labeled complexes of four MHC molecules, each bound to the same peptide epitope. They allow for the direct visualization and quantification of antigen-specific T cells.

-

Cell Preparation: Prepare a single-cell suspension from the desired tissue.

-

Tetramer Staining: Incubate the cells with a PE- or APC-labeled H-2Db/PA(224-233) tetramer and a FITC- or PerCP-labeled antibody against CD8 for 30-60 minutes at room temperature or 4°C in the dark.

-

Washing: Wash the cells to remove unbound tetramers and antibodies.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD8+ T cells that bind to the PA(224-233) tetramer.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.

-

Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ).

-

Cell Plating: Add a known number of cells (e.g., splenocytes) to each well.

-

Peptide Stimulation: Add the PA(224-233) or NP(366-374) peptide to the wells to stimulate the antigen-specific T cells. Include positive (e.g., mitogen) and negative (no peptide) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. After another incubation and washing step, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Spot Development: Add a substrate that is converted by the enzyme into an insoluble colored precipitate. Each spot represents a single cytokine-secreting cell.

-

Analysis: Count the number of spots in each well using an automated ELISpot reader.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the immunodominance of the PA(224-233) epitope.

References

- 1. A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-mediated Protection in Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The influenza virus-specific CTL immunodominance hierarchy in mice is determined by the relative frequency of high-avidity T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increasing viral dose causes a reversal in CD8+ T cell immunodominance during primary influenza infection due to differences in antigen presentation, T cell avidity, and precursor numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. journals.asm.org [journals.asm.org]

- 10. pnas.org [pnas.org]

The H-2Db Restriction of Influenza PA(224-233): A Technical Guide to its Presentation and Immunodominance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular and cellular mechanisms governing the presentation of the influenza A virus polymerase acidic protein (PA) epitope, amino acids 224-233 (SSLENFRAYV), by the murine major histocompatibility complex (MHC) class I molecule, H-2Db. Understanding this specific interaction is critical for research into influenza immunity, T-cell epitope immunodominance, and the development of novel vaccine strategies.

Core Concepts of PA(224-233) Presentation

The PA(224-233) epitope is a well-established immunodominant epitope in C57BL/6 mice, eliciting a robust CD8+ T-cell response during primary influenza A virus infection.[1][2] The presentation of this peptide is a multi-step process involving antigen processing, transport, and loading onto H-2Db molecules within the endoplasmic reticulum (ER). A key feature of PA(224-233) immunobiology is the differential efficiency of its presentation by various antigen-presenting cells (APCs), which has significant implications for the dynamics of the primary and memory CD8+ T-cell responses.

Quantitative Data Summary

The following tables summarize key quantitative data related to the H-2Db presentation of PA(224-233).

| Parameter | Value | Cell Type | Method | Reference |

| Peptide Sequence | SSLENFRAYV | - | - | [2] |

| MHC Restriction | H-2Db | Murine | Tetramer Staining, ICS | [1][2] |

| Binding Affinity (IC50) | Not explicitly stated in search results, but classified as a binder with an affinity likely ≤ 500 nM. | - | Competition Assay | [3] |

| Epitope Abundance (Direct Presentation) | ~7 copies/cell | DC2.4 (dendritic cell line) | Mass Spectrometry | [3] |

| Epitope Abundance (Cross-Presentation) | Substantially more efficient than direct presentation. | Dendritic Cells | Mass Spectrometry | [3] |

| Response Type | Target Epitope | Percentage of CD8+ T-cell Response in BAL (Primary Infection) | Percentage of CD8+ T-cell Response in BAL (Secondary Infection) | Reference |

| Primary | PA(224-233) | Prominent, comparable to NP(366-374) | - | [1][2] |

| Secondary | PA(224-233) | Much less apparent than NP(366-374) | Diminished | [1][2] |

| Primary | NP(366-374) | Prominent | - | [1][2] |

| Secondary | NP(366-374) | Dominant | Markedly increased | [1][2] |

Mechanism of H-2Db Restriction and Presentation

The presentation of PA(224-233) is a complex process that is influenced by the pathway of antigen acquisition and the type of APC.

Antigen Processing and Transport

Endogenously synthesized viral proteins, including the PA protein, are degraded in the cytoplasm by the proteasome. The resulting peptides are then transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). Within the ER, peptides of the appropriate length and with the correct anchor residues can bind to MHC class I molecules. It is likely that longer precursor peptides containing the PA(224-233) sequence are trimmed by ER-resident aminopeptidases (ERAPs) to the optimal 10-amino acid length for binding to the H-2Db groove.

Differential Presentation by APCs

A critical aspect of PA(224-233) immunology is its differential presentation by professional APCs, particularly dendritic cells (DCs), compared to other cell types.

-

Direct Presentation: In virus-infected non-dendritic cells, the presentation of PA(224-233) is relatively inefficient, with a low number of peptide-MHC complexes expressed on the cell surface.[3]

-

Cross-Presentation: Dendritic cells are uniquely efficient at cross-presenting the PA(224-233) epitope. This involves the uptake of exogenous viral antigens from infected and dying cells, followed by the processing and presentation of the PA(224-233) peptide on H-2Db molecules. This pathway is significantly more effective for PA(224-233) than direct presentation.[3]

This differential presentation is a key factor in the observed immunodominance hierarchy, where the PA(224-233)-specific T-cell response is prominent during the primary infection (driven by efficient cross-presentation by DCs) but is less dominant in the memory response compared to other epitopes like NP(366-374).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships in PA(224-233) presentation.

Caption: Antigen processing and presentation pathway for the PA(224-233) epitope.

Caption: Differential presentation of PA(224-233) by dendritic cells versus other APCs.

Experimental Protocols

Peptide-MHC Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (IC50) of the PA(224-233) peptide to the H-2Db molecule.

Principle: The assay measures the ability of the unlabeled PA(224-233) peptide to compete with a high-affinity, radiolabeled standard peptide for binding to purified H-2Db molecules.

Materials:

-

Purified, soluble H-2Db molecules

-

High-affinity, radiolabeled probe peptide for H-2Db

-

Synthetic PA(224-233) peptide (SSLENFRAYV)

-

Protease inhibitor cocktail

-

Assay buffer (e.g., PBS with a non-ionic detergent)

-

96-well filter plates or size-exclusion chromatography columns

Procedure:

-

A constant, limiting concentration of purified H-2Db molecules is incubated with a fixed concentration of the radiolabeled probe peptide.

-

Serial dilutions of the unlabeled PA(224-233) competitor peptide are added to the mixture.

-

The reactions are incubated at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 48-72 hours).

-

Peptide-MHC complexes are separated from free peptide using either filter plates that retain the larger complexes or size-exclusion chromatography.

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

The percentage of inhibition of probe peptide binding is calculated for each concentration of the PA(224-233) peptide.

-

The IC50 value, which is the concentration of PA(224-233) required to inhibit 50% of the binding of the radiolabeled probe, is determined by plotting the percent inhibition against the log of the competitor peptide concentration.

Intracellular Cytokine Staining (ICS) for PA(224-233)-Specific T-cells

This protocol is used to quantify the frequency of functional, PA(224-233)-specific CD8+ T-cells based on their cytokine production upon antigen stimulation.

Principle: T-cells that recognize the PA(224-233) epitope presented on APCs will become activated and produce cytokines, such as interferon-gamma (IFN-γ). A protein transport inhibitor traps these cytokines within the cell, allowing for their detection by flow cytometry using fluorescently labeled antibodies.

Materials:

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from influenza-infected or vaccinated mice

-

Synthetic PA(224-233) peptide

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Cell culture medium (e.g., RPMI-1640)

-

Fluorescently labeled antibodies against CD8, IFN-γ, and other relevant cell surface markers

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Isolate splenocytes or PBMCs from mice.

-

Stimulate the cells in culture with the PA(224-233) peptide (typically 1-10 µg/mL) for several hours (e.g., 5-6 hours) in the presence of a protein transport inhibitor. Include a negative control (no peptide) and a positive control (e.g., a mitogen).

-

Harvest the cells and stain for cell surface markers, such as CD8, using fluorescently labeled antibodies.

-

Fix the cells using a formaldehyde-based buffer.

-

Permeabilize the cell membranes using a saponin-based buffer.

-

Stain for intracellular cytokines, such as IFN-γ, using fluorescently labeled antibodies.

-

Wash the cells and acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells that are positive for IFN-γ.

H-2Db/PA(224-233) Tetramer Staining

This protocol allows for the direct visualization and quantification of CD8+ T-cells that have T-cell receptors (TCRs) specific for the PA(224-233)-H-2Db complex.

Principle: Recombinant H-2Db molecules are folded with the PA(224-233) peptide, biotinylated, and then tetramerized using fluorescently labeled streptavidin. These tetramers bind with high avidity to CD8+ T-cells expressing the cognate TCR.

Materials:

-

H-2Db/PA(224-233) tetramer conjugated to a fluorochrome (e.g., PE or APC)

-

Splenocytes or PBMCs from influenza-infected or vaccinated mice

-

Fluorescently labeled antibodies against CD8 and other cell surface markers

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate splenocytes or PBMCs from mice.

-

Incubate the cells with the H-2Db/PA(224-233) tetramer at room temperature or 37°C for 30-60 minutes in the dark.

-

Wash the cells to remove unbound tetramer.

-

Stain for cell surface markers, such as CD8, using fluorescently labeled antibodies on ice for 20-30 minutes.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data by gating on the lymphocyte and CD8+ T-cell populations to determine the percentage of tetramer-positive cells.

Caption: Workflow for analyzing PA(224-233)-specific T-cell responses.

Conclusion

The H-2Db-restricted presentation of the influenza PA(224-233) epitope is a multifaceted process that is central to the CD8+ T-cell response to influenza A virus infection. The differential efficiency of direct and cross-presentation pathways, particularly the prominent role of dendritic cells in cross-presenting this epitope, is a key determinant of its immunodominance during primary infection. A thorough understanding of these mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the rational design of T-cell-based vaccines and immunotherapies for influenza and other viral diseases.

References

The Emergence of PA(224-233): A Keystone in the CD8+ T-Cell Response to Influenza A Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of immunodominance in the cellular response to Influenza A virus (IAV) has been significantly refined with the identification of a peptide derived from the acidic polymerase (PA) protein, spanning amino acids 224-233 (PA(224-233)). Initially overshadowed by the well-characterized nucleoprotein epitope NP(366-374), subsequent research has established PA(224-233) as a target of at least equal importance, particularly during the primary phase of infection. This guide provides a comprehensive technical overview of the discovery, characterization, and immunological significance of the PA(224-233) epitope, tailored for professionals in immunology and antiviral drug development.

Discovery and Immunodominance

The peptide PA(224-233), with the sequence SSLENFRAYV, was identified as a prominent H-2Db-restricted epitope in C57BL/6 mice.[1][2][3] Quantitative analysis revealed that during the first 10 days of a primary IAV infection (both H3N2 and H1N1 strains), the CD8+ T-cell response directed against PA(224-233) is at least as strong as the response to the canonical NP(366-374) epitope.[1] This finding challenged the long-held view of NP(366-374) as the singular dominant target in this model.

Studies tracking the kinetics of the T-cell response show that PA(224-233)-specific CD8+ T-cells are robustly represented in the lungs, bronchoalveolar lavage fluid (BALF), mediastinal lymph nodes (MLN), and spleen, particularly between days 7 and 10 post-infection.[1][4] While both NP- and PA-specific T-cell populations expand significantly during the primary response, their dynamics in secondary (memory) responses differ, with the NP(366-374) response often becoming more dominant upon secondary challenge.[1][5]

Quantitative Analysis of T-Cell Responses

The following tables summarize key quantitative data from studies characterizing the PA(224-233)-specific CD8+ T-cell response compared to the NP(366-374) response in C57BL/6 mice following primary IAV infection.

Table 1: Comparative Frequency of PA(224-233) and NP(366-374) Specific CD8+ T-Cells in Lung Tissue (Day 10 Post-Infection)

| Epitope | Mean Percentage of CD8+ T-Cells in Lung (%) | Statistical Significance |

| PA(224-233) | ~20% | P < 0.05 (significantly higher than NP on days 7, 8, 10)[1] |

| NP(366-374) | ~10-15% | - |

Data synthesized from intracellular cytokine staining experiments.[1]

Table 2: Kinetics of Epitope-Specific CD8+ T-Cell Responses in Different Tissues (Primary Infection)

| Tissue | Peak Response Day | Dominant Epitope (Primary) | Notes |

| Lungs | 6-9 | PA(224-233) and NP(366-374) are co-dominant or PA is slightly higher[4][5] | M-SL9 response can be dominant at day 6[4] |

| Bronchoalveolar Lavage (BALF) | 6 | M-SL9 dominant, followed by PA(224-233)[4] | NP(366-374) response is negligible at this early time point in BALF[4] |

| Spleen | 8-9 | PA(224-233) and NP(366-374) of equal magnitude[1][4] | NP(366-374) response may persist longer[1] |

| Mediastinal Lymph Node (MLN) | 5-6 | PA(224-233) response apparent early[1] | Co-dominant with M-SL9 at day 6[4] |

Mechanism of Antigen Presentation and T-Cell Recognition

A critical factor governing the immunodominance hierarchy is the differential presentation of viral epitopes by various antigen-presenting cells (APCs).

Differential Antigen Presentation

Research indicates that the PA(224-233) epitope is presented effectively only by professional dendritic cells (DCs).[5][6] In contrast, the NP(366-374) epitope is presented by both dendritic and non-dendritic cells (e.g., infected epithelial cells).[5][6] This distinction has profound implications for T-cell activation. During a primary infection, naive CD8+ T-cells require activation by DCs. Since DCs present both epitopes, robust primary responses to both PA(224-233) and NP(366-374) are generated.[5] However, during a secondary infection, memory T-cells can be activated by non-dendritic cells. The broader presentation of NP(366-374) on these cells provides a competitive advantage for the reactivation and expansion of NP-specific memory CD8+ T-cells, potentially explaining its increased dominance in recall responses.[5]

Caption: Differential presentation of IAV epitopes by APCs.

Structural Basis of Recognition

X-ray crystallography of the PA(224-233) peptide in complex with the H-2Db MHC class I molecule reveals distinct structural features that facilitate T-cell receptor (TCR) recognition. The peptide exhibits a bulge at its C-terminus, which lifts the P6 and P7 residues (Arginine at P7) out of the MHC groove.[7] This exposed arginine residue becomes a primary focus for TCR engagement, highlighting how specific peptide conformations within the MHC cleft drive the selection of the immunodominant T-cell repertoire.[7]

Experimental Protocols

The identification and quantification of the PA(224-233)-specific T-cell response rely on a set of core immunological assays.

A. MHC Class I Tetramer Staining

This flow cytometry-based technique directly visualizes and quantifies antigen-specific T-cells.

Methodology:

-

Reagent Preparation: Synthesize biotinylated H-2Db MHC class I monomers folded with the PA(224-233) peptide (SSLENFRAYV). Generate tetrameric complexes by mixing the monomers with fluorochrome-conjugated streptavidin (e.g., PE or APC) at a 4:1 molar ratio.

-

Cell Preparation: Isolate lymphocytes from tissues of interest (spleen, lung, BALF, lymph nodes) from IAV-infected mice.

-

Staining: Incubate 1-2 million cells with the PA(224-233)/H-2Db tetramer for 60 minutes at room temperature in the dark.[5]

-

Surface Marker Staining: Add antibodies against cell surface markers, such as anti-CD8 (e.g., PerCP-Cy5.5) and anti-CD44, and incubate for 30 minutes at 4°C.

-

Data Acquisition: Wash the cells and acquire a minimum of 200,000 events on a flow cytometer (e.g., BD FACSCalibur™).[5]

-

Analysis: Gate on the CD8+ lymphocyte population and quantify the percentage of cells that are positive for the PA(224-233) tetramer.

Caption: Workflow for MHC Class I tetramer staining.

B. Intracellular Cytokine Staining (ICS)

This assay measures the functional capacity of T-cells to produce cytokines (e.g., IFN-γ) upon specific peptide stimulation.

Methodology:

-

Cell Preparation: Isolate lymphocytes as described above.

-

In Vitro Stimulation: Culture the cells for 5-6 hours in the presence of the PA(224-233) peptide (typically 1-10 µg/mL). Include a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.

-

Surface Staining: Stain for surface markers (e.g., anti-CD8) as described for tetramer analysis.

-

Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde-based) and then permeabilize the cell membrane with a saponin-based buffer.

-

Intracellular Staining: Incubate the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody.

-

Data Acquisition and Analysis: Acquire and analyze the data via flow cytometry, gating on CD8+ T-cells to determine the percentage that produces IFN-γ in response to the PA(224-233) peptide.

C. Enzyme-Linked Immunospot (ELISpot) Assay

A highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level.

Methodology:

-

Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Plating: Add a known number of isolated lymphocytes to the wells along with the PA(224-233) peptide.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator, allowing T-cells to activate and secrete cytokines, which are captured by the antibody on the plate surface.

-

Detection: Wash the plate to remove cells. Add a biotinylated detection antibody against the cytokine, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

-

Spot Development: Add a substrate that precipitates upon enzymatic action, forming a visible spot at the location of each cytokine-secreting cell.

-

Analysis: Count the number of spots in each well using an automated ELISpot reader to determine the frequency of PA(224-233)-specific T-cells.

T-Cell Activation Signaling

The recognition of the PA(224-233)-H-2Db complex by a specific TCR on a CD8+ T-cell initiates a complex signaling cascade, leading to cellular activation, proliferation, and effector function.

Caption: TCR signaling cascade upon epitope recognition.

Implications for Vaccine and Therapeutic Development

The discovery of PA(224-233) as a co-dominant epitope in the primary response has significant implications:

-

Vaccine Design: Epitope-based vaccines aiming to elicit robust CD8+ T-cell immunity against IAV should consider including the PA(224-233) epitope alongside other conserved targets like NP(366-374). The differential presentation suggests that strategies for delivering the PA epitope may need to specifically target dendritic cells for optimal efficacy.

-

Immunotherapy: Adoptive T-cell therapies could be enhanced by including or selecting for T-cells with specificity for PA(224-233).

-

Understanding Immunity: The distinct presentation pathways and recall dynamics of PA- versus NP-specific T-cells provide a valuable model for studying the fundamental principles of memory T-cell programming and regulation.[8] Vaccination strategies that elicit a potent PA-specific response might be beneficial, but the consequences of its differential presentation on viral clearance need careful consideration, as some studies suggest PA vaccination alone could lead to delayed viral clearance compared to NP vaccination.[6]

References

- 1. journals.asm.org [journals.asm.org]

- 2. genscript.com [genscript.com]

- 3. Influenza PA (224–233) - 1 mg [anaspec.com]

- 4. Cryptic MHC-E epitope from influenza elicits a potent cytolytic T cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structures of murine MHC Class I H-2 D(b) and K(b) molecules in complex with CTL epitopes from influenza A virus: implications for TCR repertoire selection and immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epitope-specific regulation of memory programming by differential duration of antigen presentation to influenza-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Conservation of the Influenza PA(224-233) Epitope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conservation of the influenza virus polymerase acidic (PA) protein epitope spanning amino acids 224-233. The PA(224-233) epitope, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV), is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine MHC class I molecule H-2Db.[1][2] Its high degree of conservation across various influenza A virus strains makes it a significant target for the development of universal influenza vaccines, which aim to elicit broad, cross-protective immunity.

This document summarizes the available conservation data, provides detailed protocols for bioinformatic and experimental analysis, and visualizes key workflows and biological pathways.

Data on Epitope Conservation

The PA(224-233) epitope is located within the PA protein, one of the three subunits of the viral RNA-dependent RNA polymerase complex. This internal protein is more conserved than the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), which are under strong selective pressure from the host antibody response.[3] Consequently, T-cell epitopes within these internal proteins are key targets for heterosubtypic immunity.

While widely cited as conserved, precise quantitative conservation data for PA(224-233) is often dependent on the specific dataset of viral sequences analyzed (e.g., time of isolation, geographical location, and host species). The following table summarizes findings from literature and provides representative conservation data. Researchers are encouraged to perform their own analysis on up-to-date sequence sets using the protocol outlined in Section 2.1.

| Influenza Strain/Subtype | Host | Conservation Status | Sequence Variants (if noted) | Reference |

| Influenza A | ||||

| A/PR/8/34 (H1N1) | Human | 100% (Reference Strain) | SSLENFRAYV | [1][2] |

| Seasonal H1N1 (post-2009) | Human | Highly Conserved | The SSLENFRAYV sequence is maintained in many pandemic H1N1 strains. | [4] |

| Seasonal H3N2 | Human | Highly Conserved | The epitope is largely conserved in H3N2 strains. | [3] |

| Avian H5N1 | Avian | Highly Conserved | The epitope sequence is generally maintained in H5N1 isolates. | [3] |

| Avian H7N9 | Avian | 100% Conserved | The A/Anhui/1/2013(H7N9) strain contains an identical epitope sequence. | [4] |

| Avian H9N2 | Avian | 100% Conserved | The A/Chicken/Hong Kong/TP38/2003(H9N2) strain contains an identical epitope sequence. | [4] |

| Influenza B | Human | Not Conserved | The PA protein of Influenza B is genetically distinct and does not contain this epitope. | N/A |

Experimental and Bioinformatic Protocols

Protocol for Bioinformatic Conservation Analysis

This protocol describes how to perform a quantitative analysis of PA(224-233) epitope conservation using the Influenza Research Database (IRD).[5][6][7]

Objective: To determine the percentage of influenza PA protein sequences containing the exact SSLENFRAYV epitope within a defined set of viral strains.

Materials:

-

Web browser with internet access.

-

Influenza Research Database (IRD) website (--INVALID-LINK--).

Methodology:

-

Navigate to the IRD: Open a web browser and go to the IRD homepage.

-

Select Analysis Tool: From the main menu, navigate to "Analysis & Visualization" and select "Sequence Variation Analysis (SVA)".

-

Define Input Sequences:

-

Click on "Search for Segments".

-

In the search window:

-

Set "Virus Type" to "A".

-

Set "Segment" to "PA".

-

Specify "Host," "Country/Region," "Subtype," and "Collection Year" to define your dataset (e.g., Host: Human, Subtype: H1N1).

-

Ensure "Complete Sequences Only" is checked to avoid partial sequences.

-

-

Click "Search" to find matching sequences. Select the desired sequences and add them to your working set.

-

-

Configure SVA Tool:

-

Step 1 (Input Data): Verify your selected PA sequences are listed.

-

Step 2 (Identify Region):

-

Select "Identify Region by Sequence Alignment".

-

Choose a reference sequence from your list (e.g., A/Puerto Rico/8/1934(H1N1)).

-

Enter the coordinates for the epitope: Start: 224 , End: 233 .

-

-

Step 3 (View Analysis):

-

The tool will perform a multiple sequence alignment focused on the specified region.

-

The output will display a table showing sequence variants of the epitope and their frequency.

-

-

-

Calculate Conservation:

-

Identify the row corresponding to the canonical "SSLENFRAYV" sequence.

-

Calculate the conservation percentage: (Number of sequences with SSLENFRAYV / Total number of sequences analyzed) * 100.

-

Protocol for IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. This protocol is for measuring the IFN-γ response of murine splenocytes to the PA(224-233) peptide.

Objective: To determine the number of PA(224-233)-specific, IFN-γ-producing T cells in a cell population.

Materials:

-

96-well PVDF membrane plates, pre-coated with anti-mouse IFN-γ capture antibody.

-

PA(224-233) peptide (SSLENFRAYV), high purity (>95%).

-

Splenocytes isolated from influenza-infected or vaccinated mice.

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin).

-

Biotinylated anti-mouse IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).

-

BCIP/NBT or AEC substrate, respectively.

-

Automated ELISpot reader or dissecting microscope for spot counting.

-

Controls:

-

Negative control: No peptide (cells in medium only).

-

Positive control: Concanavalin A or PHA.

-

Methodology:

-

Plate Preparation:

-

If not pre-coated, coat ELISpot plates with anti-IFN-γ capture antibody overnight at 4°C.

-

Wash plates 3-4 times with sterile PBS.

-

Block non-specific binding by incubating plates with 200 µL/well of complete RPMI medium for at least 2 hours at 37°C.

-

-

Cell Plating and Stimulation:

-

Prepare a single-cell suspension of splenocytes. A typical starting cell density is 2x10^5 to 4x10^5 cells per well.

-

Remove blocking solution from the plate.

-

Add 100 µL of cells to each well.

-

Add 50 µL of the PA(224-233) peptide diluted in medium to achieve a final concentration of 1-10 µg/mL.

-

Add control stimuli to appropriate wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Detection:

-

Wash away cells by flicking the plate and washing 5-6 times with PBS containing 0.05% Tween-20 (PBST).

-

Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.

-

Wash plates 5-6 times with PBST.

-

Add 100 µL of Streptavidin-AP/HRP conjugate. Incubate for 1 hour at room temperature.

-

Wash plates 5-6 times with PBST, followed by 2 washes with PBS.

-

-

Spot Development and Analysis:

-

Add 100 µL of the substrate (e.g., BCIP/NBT) to each well.

-

Monitor spot development in the dark (5-30 minutes). Stop the reaction by washing thoroughly with distilled water.

-

Allow the plate to dry completely.

-

Count the spots in each well using an automated ELISpot reader. The resulting counts are expressed as Spot Forming Units (SFU) per million cells.

-

Visualizations

Bioinformatic and Experimental Workflows

The following diagrams illustrate the workflows for analyzing epitope conservation and measuring the corresponding immune response.

Caption: Bioinformatic workflow for PA(224-233) conservation analysis.

Caption: Experimental workflow for the IFN-γ ELISpot assay.

T-Cell Recognition Pathway

The PA(224-233) epitope is presented by MHC class I molecules on the surface of virus-infected cells, leading to recognition and activation of cytotoxic T-lymphocytes.

Caption: Antigen processing and presentation of the PA(224-233) epitope.

References

- 1. genscript.com [genscript.com]

- 2. Influenza PA (224–233) - 1 mg [anaspec.com]

- 3. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Heterologous Primary Infections Radically Alter Immunodominance Hierarchies and Clinical Outcomes Following H7N9 Influenza Challenge in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza Research Database: An integrated bioinformatics resource for influenza virus research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza Research Database: an integrated bioinformatics resource for influenza research and surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Primary vs. Secondary Immune Response to the PA (224-233) Influenza Epitope

For Researchers, Scientists, and Drug Development Professionals

Abstract

The immune response to influenza A virus is a complex interplay of various cellular and molecular factors, with CD8+ T cells playing a crucial role in viral clearance. The specificity and magnitude of this T-cell response are directed against a hierarchy of viral epitopes. Among these, the acidic polymerase (PA) derived peptide PA (224-233) has emerged as a significant target, particularly during the primary infection. This technical guide provides a comprehensive analysis of the primary and secondary immune responses directed against the PA (224-233) epitope, often in comparison to the well-characterized nucleoprotein (NP) epitope NP (366-374). We delve into the quantitative differences in T-cell responses, the underlying mechanisms of immunodominance, detailed experimental protocols for studying these responses, and the signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology, virology, and vaccine development.

Introduction

The cellular immune response to influenza A virus is critical for the clearance of virally infected cells and the establishment of long-term memory. This response is mediated by cytotoxic T lymphocytes (CTLs) that recognize viral peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. In C57BL/6 mice (H-2b haplotype), the CD8+ T-cell response is directed against several epitopes, with the nucleoprotein-derived NP (366-374) and the acidic polymerase-derived PA (224-233) being two of the most prominent.

Historically, the NP (366-374) epitope was considered the immunodominant target. However, more recent studies have revealed that the PA (224-233) epitope elicits a response of at least equal magnitude during a primary influenza infection[1][2]. Interestingly, a shift in this immunodominance hierarchy is observed during a secondary, or recall, response, where the NP (366-374)-specific T-cell population becomes markedly dominant[1][3][4][5]. Understanding the dynamics and underlying mechanisms of the immune response to the PA (224-233) epitope is crucial for the development of broadly protective or "universal" influenza vaccines that aim to elicit robust T-cell immunity.

This guide will provide a detailed examination of the primary and secondary immune responses to the PA (224-233) epitope, presenting quantitative data, experimental methodologies, and visual representations of the key biological processes.

Quantitative Analysis of Primary vs. Secondary Immune Responses

The magnitude and kinetics of the CD8+ T-cell response to the PA (224-233) epitope differ significantly between a primary and a secondary influenza virus infection. The following tables summarize key quantitative data from published studies, primarily focusing on responses in the lungs (the site of infection) and the spleen.

Table 1: Primary CD8+ T-Cell Response to PA (224-233) vs. NP (366-374) in C57BL/6 Mice

| Time Post-Infection (days) | Tissue | % of CD8+ T cells specific for PA (224-233) | % of CD8+ T cells specific for NP (366-374) | Key Findings | Reference |

| 7 | Bronchoalveolar Lavage (BAL) | ~15% | ~10% | PA₂₂₄ response is significantly higher than NP₃₆₆. | [1] |

| 8 | Bronchoalveolar Lavage (BAL) | ~18% | ~12% | PA₂₂₄ response remains dominant. | [1] |

| 10 | Bronchoalveolar Lavage (BAL) | ~15% | ~15% | Responses become equivalent. | [1][3][4] |

| 8 | Spleen | ~1.5% | ~1.5% | Equivalent responses in the spleen. | [1] |

Table 2: Secondary CD8+ T-Cell Response to PA (224-233) vs. NP (366-374) in C57BL/6 Mice

| Time Post-Secondary Challenge (days) | Tissue | % of CD8+ T cells specific for PA (224-233) | % of CD8+ T cells specific for NP (366-374) | Key Findings | Reference |

| 6 | Lungs | ~10% | >40% | NP₃₆₆ response is markedly dominant. | [6] |

| 8 | Bronchoalveolar Lavage (BAL) | ~5% | >60% | A significant shift in immunodominance towards NP₃₆₆. | [1] |

| 8 | Spleen | ~2% | ~10% | NP₃₆₆ dominance is also observed in the spleen. | [1] |

Mechanisms of Differential Immunodominance

The observed shift in immunodominance from a co-dominant or PA-dominant primary response to a strongly NP-dominant secondary response is attributed to differences in antigen presentation.

During a primary infection, naïve CD8+ T cells are primarily activated by professional antigen-presenting cells (APCs), specifically dendritic cells (DCs). Both PA (224-233) and NP (366-374) epitopes are effectively presented by DCs, leading to the expansion of T cells specific for both epitopes[3][4].

In a secondary infection, memory CD8+ T cells can be activated by a broader range of APCs, including non-professional APCs like macrophages and epithelial cells. Crucially, studies have shown that while the NP (366-374) epitope is presented by both DCs and other APCs, the presentation of the PA (224-233) epitope is largely restricted to DCs[3][7]. This wider presentation of the NP epitope during a recall response provides a competitive advantage for NP (366-374)-specific memory T cells, leading to their preferential expansion and the observed shift in immunodominance[3][4].

Furthermore, the duration of antigen presentation and the involvement of co-stimulatory signals, such as those mediated by CD40, can program the memory T cells differently. NP-specific CD8+ T cells appear to receive more sustained stimulation, leading to a more robust secondary proliferative capacity[6].

Signaling and Antigen Presentation Pathways

The following diagram illustrates the differential antigen presentation pathways that contribute to the varying immunodominance of the PA (224-233) and NP (366-374) epitopes.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. pnas.org [pnas.org]

- 6. Epitope-specific regulation of memory programming by differential duration of antigen presentation to influenza-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

The Pivotal Role of the Polymerase Acidic Protein Fragment 224-233 in Influenza Virus Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The influenza A virus polymerase acidic (PA) protein, a critical component of the viral RNA-dependent RNA polymerase complex, plays a multifaceted role in viral replication and pathogenesis. While the functions of its well-defined domains are increasingly understood, the contribution of specific smaller fragments to viral virulence is an area of active investigation. This technical guide focuses on the 10-amino-acid fragment spanning residues 224-233 (PA224-233) of the PA protein. Initially identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope in murine models, recent evidence has illuminated its direct role in modulating viral pathogenicity, independent of its immunological properties. A single amino acid substitution within this region, P224S, has been shown to dramatically increase the virulence of pandemic H1N1/09 influenza virus in mice. This guide provides an in-depth analysis of the function of the PA224-233 fragment, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals involved in influenza virus research and the development of novel antiviral therapeutics.

Introduction: The Influenza PA Protein and the Significance of the 224-233 Fragment

The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA).[1][2] This complex is responsible for both the transcription of viral mRNAs and the replication of the viral RNA genome within the host cell nucleus.[3][4] The PA subunit itself is a multifunctional protein containing an N-terminal endonuclease domain, which is involved in the "cap-snatching" mechanism of transcription initiation, and a C-terminal domain that is crucial for the assembly of the polymerase complex through its interaction with PB1.[3][5]

The PA224-233 fragment, with the sequence SSLENFRAYV, was first identified as a murine H-2Db- and Kb-restricted immunodominant CTL epitope of the influenza PR8 virus.[6][7][8][9] The CD8+ T cells that recognize this epitope play a significant role in the immune response to primary influenza infection.[10][11] However, the importance of this fragment extends beyond its role as an immune target. A naturally occurring mutation, P224S, located within this fragment, has been identified as a key contributor to the increased virulence of a pandemic H1N1/09 influenza virus strain in mice, suggesting a more direct role in viral pathogenesis.[12][13] This finding has shifted the perspective on the PA224-233 region, highlighting it as a potential determinant of viral virulence and a target for antiviral strategies.

Molecular Function of the PA224-233 Fragment in Viral Pathogenesis

The precise molecular mechanism by which the PA224-233 fragment influences influenza virus pathogenesis is an area of ongoing research. However, several lines of evidence point towards its involvement in critical viral processes.

Role in Nuclear Localization and Polymerase Activity

The PA224-233 region is situated within a functional nuclear localization signal (NLS) domain of the PA protein.[5] This suggests that mutations within this fragment, such as P224S, could alter the efficiency of PA protein import into the nucleus. The proper localization and accumulation of the polymerase complex in the nucleus are essential for viral replication and transcription. Therefore, enhanced nuclear import of the PA subunit could lead to increased polymerase activity and, consequently, higher viral replication rates and increased virulence.

Studies have shown a positive correlation between the polymerase activity of the viral ribonucleoprotein (RNP) complex and viral replication and pathogenicity.[12] A minigenome assay demonstrated that the PA-P224S mutation, in combination with another mutation (PA-A70V), significantly increased the RNP polymerase activity of the A/California/04/2009 (CA04) H1N1 virus.[5][12]

Contribution to Viral Virulence

The most direct evidence for the role of the PA224-233 fragment in viral pathogenesis comes from studies of the P224S mutation. In a mouse model, the introduction of the PA-P224S mutation into the CA04 H1N1 virus, particularly in combination with the PA-A70V mutation, drastically reduced the 50% mouse lethal dose (LD50) by almost 1,000-fold, indicating a significant increase in virulence.[12][13] This enhanced virulence was associated with more severe bronchopneumonitis and extensive alveolar damage in the lungs of infected mice.[13]

Data Presentation: Quantitative Analysis of the PA P224S Mutation

The following tables summarize the quantitative data from studies on the impact of the PA P224S mutation on influenza virus virulence and polymerase activity.

Table 1: Effect of PA Mutations on the 50% Mouse Lethal Dose (LD50) of A/California/04/2009 (H1N1) Virus

| Virus Strain | Relevant PA Mutations | LD50 (PFU) | Fold Change in Virulence (relative to CA04) |

| A/California/04/2009 (CA04) | Wild-type | > 106.5 | 1 |

| CA04-PA(P224S) | P224S | 105.2 | > 20 |

| CA04-PA(A70V, P224S) | A70V, P224S | 103.6 | > 794 |

| A/swine/Shandong/731/2009 (SD731) | A70V, P224S | 103.5 | > 1000 |

Data sourced from Zhang et al. (2013).[12][13]

Table 2: Relative RNP Polymerase Activity of Recombinant Viruses

| RNP Composition (with CA04 PB2, PB1, and NP) | Relevant PA Mutations | Relative Polymerase Activity (%) |

| CA04 PA | Wild-type | 100 |

| SD731 PA | A70V, P224S | ~450 |

| CA04 PA(P224S) | P224S | ~200 |

| CA04 PA(A70V, P224S) | A70V, P224S | ~600 |

Data interpreted from minigenome replication assays presented in Zhang et al. (2013).[5][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the PA224-233 fragment.

Site-Directed Mutagenesis of the PA Gene

This protocol is used to introduce specific mutations, such as P224S, into the PA gene cloned into a plasmid for use in reverse genetics and other assays.

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid containing the wild-type PA gene as the template and the mutagenic primers. The cycling conditions are typically: an initial denaturation at 95°C for 30 seconds, followed by 12-18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length.

-

Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA by adding the DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour.

-

Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Influenza Virus Rescue by Reverse Genetics

This technique allows for the generation of infectious influenza viruses with specific genetic modifications, such as mutations in the PA gene.

-

Cell Culture: Plate 293T cells in 6-well plates to be 90-95% confluent on the day of transfection.

-

Plasmid Transfection: Co-transfect the 293T cells with a set of plasmids encoding the eight influenza virus gene segments (with the mutated PA plasmid) and plasmids expressing the viral polymerase proteins (PB2, PB1, PA) and nucleoprotein (NP). Use a suitable transfection reagent according to the manufacturer's protocol.

-

Virus Propagation: At 48-72 hours post-transfection, harvest the cell culture supernatant containing the rescued virus. Propagate the virus by inoculating it into 9-11 day-old embryonated chicken eggs or Madin-Darby canine kidney (MDCK) cells.

-

Virus Titration: Determine the titer of the rescued virus stock using a plaque assay or TCID50 assay on MDCK cells.

-

Genotype Confirmation: Extract viral RNA from the rescued virus and perform RT-PCR and sequencing of the PA gene to confirm the presence of the intended mutation.

Minigenome Assay for Polymerase Activity

This assay measures the activity of the influenza virus polymerase complex in a controlled cellular environment.

-

Cell Culture and Transfection: Co-transfect 293T cells with plasmids expressing the influenza virus PB2, PB1, NP, and the wild-type or mutant PA protein. Additionally, transfect a plasmid encoding a viral-like RNA (vRNA) reporter, where a reporter gene (e.g., luciferase or GFP) is flanked by the non-coding regions of an influenza virus gene segment. A plasmid expressing a control reporter (e.g., Renilla luciferase) should also be included for normalization.

-

Reporter Gene Assay: At 24-48 hours post-transfection, lyse the cells and measure the expression of the reporter gene according to the manufacturer's instructions.

-

Data Analysis: Normalize the reporter gene activity to the control reporter activity to determine the relative polymerase activity. Compare the activity of the polymerase complex containing the mutant PA to that with the wild-type PA.

In Vivo Mouse Model of Influenza Infection

This protocol outlines the procedures for studying the pathogenicity of influenza viruses in a mouse model.

-

Animal Inoculation: Anesthetize 6- to 8-week-old female BALB/c mice and intranasally inoculate them with a specific dose of the wild-type or mutant influenza virus in a volume of 50 µl of sterile PBS.

-

Monitoring of Pathogenesis: Monitor the mice daily for weight loss and signs of illness for 14 days post-infection. The 50% mouse lethal dose (LD50) can be determined by inoculating groups of mice with serial dilutions of the virus.

-

Viral Load Determination: At various time points post-infection, euthanize a subset of mice and collect lung tissue. Homogenize the lung tissue and determine the viral titer by plaque assay on MDCK cells. Alternatively, extract viral RNA from the lung homogenates and quantify the viral load using quantitative real-time PCR (qRT-PCR) targeting a conserved viral gene.

-

Histopathology: Collect lung tissue for histopathological analysis. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

Visualization of Pathways and Workflows

Signaling Pathways

The PA protein has been implicated in the modulation of host immune signaling pathways. While the direct role of the PA224-233 fragment is not yet fully elucidated, mutations in this region that enhance virulence likely impact these interactions.

Caption: Potential modulation of host immune signaling by the influenza PA protein.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures used to study the PA224-233 fragment.

Caption: Workflow for generating and characterizing mutant influenza viruses.

Conclusion and Future Directions

The polymerase acidic protein fragment 224-233 of influenza A virus has emerged as a key player in viral pathogenesis, extending its significance beyond its established role as a T-cell epitope. The profound impact of the P224S mutation on viral virulence underscores the importance of this small region in the overall function of the PA protein and the replication of the virus. The location of this fragment within a nuclear localization signal domain provides a plausible molecular mechanism for its influence on polymerase activity and viral replication.

For researchers and scientists, further investigation into the precise structural and functional consequences of mutations within the PA224-233 region is warranted. Elucidating the interactions of this fragment with other viral and host proteins will provide a more complete understanding of its role in pathogenesis. For drug development professionals, the PA224-233 region and its associated functions represent a potential novel target for antiviral therapies. Small molecules that interfere with the nuclear import of the PA protein or modulate its activity through this region could offer a new avenue for combating influenza virus infections. A deeper understanding of the molecular mechanisms governed by this fragment will be crucial for the development of the next generation of influenza therapeutics.

References

- 1. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. rcsb.org [rcsb.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Naturally Occurring Mutations in the PA Gene Are Key Contributors to Increased Virulence of Pandemic H1N1/09 Influenza Virus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. A Single Amino Acid Mutation in the PA Subunit of the Influenza Virus RNA Polymerase Promotes the Generation of Defective Interfering RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. genscript.com [genscript.com]

- 10. researchgate.net [researchgate.net]

- 11. Mutational Analyses of the Influenza A Virus Polymerase Subunit PA Reveal Distinct Functions Related and Unrelated to RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of PA (224-233) Peptide for Immunological Research

Application Note & Protocol

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical step in immunological studies. This document provides a detailed protocol for the synthesis and purification of the PA (224-233) peptide, a decapeptide with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV). This peptide is a well-characterized murine H-2 Db-restricted cytotoxic T lymphocyte (CTL) epitope derived from the acidic polymerase of the influenza A virus and is extensively used in research to study T-cell responses to viral infections.[1][2]

Introduction

The PA (224-233) peptide is a key reagent in immunological assays, including ELISpot, intracellular cytokine staining, and in vivo CTL responses. Its accurate synthesis and rigorous purification are paramount to ensure the reliability and reproducibility of experimental results. The following protocols detail the use of Fmoc-based solid-phase peptide synthesis (SPPS) for its assembly and reversed-phase high-performance liquid chromatography (RP-HPLC) for its purification, followed by mass spectrometry for identity confirmation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of PA (224-233)

This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[3]

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-protected amino acids (Ser(tBu), Leu, Glu(OtBu), Asn(Trt), Phe, Arg(Pbf), Ala, Tyr(tBu))

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the PA (224-233) sequence (Tyr, Ala, Arg, Phe, Asn, Glu, Leu, Ser, Ser).

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v).

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Concentrate the filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Crude PA (224-233) peptide

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target PA (224-233) peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient.

-

Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white fluffy powder.

Quality Control by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.

Procedure:

-

Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).

-

Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

-

Compare the observed molecular weight with the theoretical molecular weight of the PA (224-233) peptide.

Data Presentation

Table 1: Theoretical Properties of PA (224-233) Peptide

| Property | Value |

| Sequence | Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val |

| One-Letter Code | SSLENFRAYV |

| Molecular Formula | C53H80N14O17 |

| Theoretical Molecular Weight | 1185.3 g/mol |

| Purity (Post-Purification) | >95% (as determined by RP-HPLC) |

Table 2: Typical RP-HPLC Purification Parameters

| Parameter | Condition |

| Column | Preparative C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 60 minutes |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 214 nm, 280 nm |

| Expected Retention Time | Dependent on the specific system, but typically in the mid-range of the gradient |

Table 3: Expected Mass Spectrometry Results

| Ionization Mode | Observed m/z (Monoisotopic) | Expected m/z (Monoisotopic) |

| ESI-MS [M+H]+ | 1186.3 | 1186.58 |

| ESI-MS [M+2H]2+ | 593.65 | 593.79 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of the PA (224-233) peptide.

MHC Class I Antigen Presentation Pathway of PA (224-233)

The PA (224-233) peptide is presented to CD8+ T cells via the MHC class I pathway. A notable aspect of its processing is its efficient cross-presentation by antigen-presenting cells (APCs) and the involvement of Heat Shock Protein 90 (HSP90).[4] HSP90 is thought to chaperone a cytosolic pool of the PA (224-233) peptide, protecting it from degradation and making it available for loading onto MHC class I molecules.[4]

Caption: MHC Class I presentation of PA (224-233) involving HSP90-mediated cytosolic pooling.

References

Application Notes and Protocols for In Vitro Stimulation of Splenocytes with PA (224-233)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus polymerase acidic protein (PA) contains an immunodominant peptide epitope, PA (224-233) with the sequence SSLENFRAYV. This peptide is presented by the H-2Db major histocompatibility complex (MHC) class I molecule on the surface of infected cells and is a key target for cytotoxic T lymphocytes (CTLs) in C57BL/6 mice.[1][2] The in vitro stimulation of splenocytes with the PA (224-233) peptide is a fundamental technique to study the cellular immune response to influenza infection, assess vaccine efficacy, and screen antiviral compounds. This document provides detailed protocols for the isolation, stimulation, and analysis of murine splenocytes, along with expected quantitative outcomes and a depiction of the underlying signaling pathway.

Data Presentation

The following tables summarize quantitative data from representative experiments involving the in vitro stimulation of splenocytes from influenza virus-infected C57BL/6 mice with the PA (224-233) peptide. These values can serve as a benchmark for expected results.

Table 1: Intracellular Cytokine Staining of CD8+ Splenocytes

| Stimulation | Marker | Percentage of CD8+ Cells (Mean ± SEM) | Reference |

| PA (224-233) (1 µM) | IFN-γ+ | ~10-15% | [1][3] |

| PA (224-233) (1 µM) | TNF-α+ | ~8-12% | [3][4] |

| Unstimulated | IFN-γ+ | < 1% | [3] |

| Unstimulated | TNF-α+ | < 1% | [3] |

Table 2: IFN-γ ELISpot Assay of Splenocytes

| Stimulation | Spot-Forming Cells (SFCs) per 10^6 Splenocytes (Mean ± SEM) | Reference |

| PA (224-233) (5 µM) | 200 - 400 | [5] |

| Unstimulated | < 20 | [5] |

Table 3: In Vivo Cytotoxicity Assay

| Target Cells | Specific Lysis (%) | Reference |

| PA (224-233) pulsed | 60 - 80% | [5] |

| Irrelevant Peptide pulsed | < 10% | [5] |

Experimental Protocols

Protocol 1: Isolation of Murine Splenocytes

This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.

Materials:

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (complete RPMI)

-

70 µm cell strainer

-

50 mL conical tubes

-

Petri dishes

-

Syringe plunger (3 mL)

-

ACK (Ammonium-Chloride-Potassium) lysis buffer

Procedure:

-

Euthanize a C57BL/6 mouse according to approved institutional guidelines.

-

Sterilize the abdominal area with 70% ethanol.

-

Aseptically remove the spleen and place it in a petri dish containing 5 mL of sterile PBS.

-

Place a 70 µm cell strainer over a 50 mL conical tube.

-

Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger of a 3 mL syringe.

-

Rinse the strainer with 10 mL of complete RPMI to ensure all cells are collected.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer to lyse red blood cells. Incubate for 2-3 minutes at room temperature.

-

Add 10 mL of complete RPMI to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant, resuspend the cell pellet in 10 mL of complete RPMI, and perform a cell count using a hemocytometer or an automated cell counter.

-

Adjust the cell concentration to the desired density for downstream applications.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is for the detection of intracellular cytokines such as IFN-γ and TNF-α in PA (224-233)-stimulated splenocytes by flow cytometry.

Materials:

-

Isolated murine splenocytes

-

PA (224-233) peptide (e.g., 1 mg/mL stock in DMSO)

-

Brefeldin A (protein transport inhibitor)

-

Anti-CD16/CD32 antibody (Fc block)

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation/Permeabilization buffer kit

-

FACS tubes

-

96-well round-bottom plate

Procedure:

-

Resuspend splenocytes in complete RPMI at a concentration of 2 x 10^6 cells/mL.

-

Plate 1 x 10^6 cells (500 µL) per well in a 96-well round-bottom plate.

-

Stimulate the cells with PA (224-233) peptide at a final concentration of 1 µM.[1][3] Include an unstimulated control (vehicle only).

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Add Brefeldin A to each well at a final concentration of 1 µg/mL to block cytokine secretion.

-

Harvest the cells and wash with PBS.

-

Perform surface staining by incubating the cells with Fc block followed by fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.

-

Wash the cells with PBS.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Perform intracellular staining by incubating the cells with fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at 4°C.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer and analyze the percentage of IFN-γ+ and TNF-α+ cells within the CD8+ T cell population.

Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay

This protocol is for quantifying the frequency of PA (224-233)-specific IFN-γ-secreting cells.

Materials:

-

Isolated murine splenocytes

-

PA (224-233) peptide

-

96-well ELISpot plate pre-coated with anti-IFN-γ capture antibody

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

Procedure:

-

Prepare single-cell suspensions of splenocytes as described in Protocol 1.

-

Plate 0.5 x 10^6 splenocytes per well in a pre-coated 96-well ELISpot plate.[5]

-

Stimulate the cells with PA (224-233) peptide at a final concentration of 5 µM.[5] Include an unstimulated control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[5]

-

Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate as per the manufacturer's instructions.

-